molecular formula C10H8ClN3O2S B1530644 2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1176035-71-4

2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1530644
CAS No.: 1176035-71-4
M. Wt: 269.71 g/mol
InChI Key: PRCJPHAOLCFYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Scientific Research Applications

2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction where a chloropyridine derivative reacts with the thiazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Mechanism of Action

The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid
  • Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride
  • Methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate

Uniqueness

2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a thiazole ring and a pyridine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c1-5-8(9(15)16)17-10(13-5)14-7-3-2-6(11)4-12-7/h2-4H,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCJPHAOLCFYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.